molecular formula C28H34N2O4 B11189537 6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11189537
M. Wt: 462.6 g/mol
InChI Key: DKWYRTKFVLCLQK-UHFFFAOYSA-N
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Description

11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a dimethyl group, and a pentanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yield high purity products. The reaction typically involves the condensation of appropriate starting materials in the presence of a catalyst such as silica-supported fluoroboric acid. The reaction conditions include a temperature range of 150-180°C and a reaction time of 30-60 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenating agents, alkylating agents, appropriate solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and the presence of a pentanoyl group, which may confer distinct pharmacological properties compared to other similar compounds. Its potential as an anxiolytic and antioxidant agent further distinguishes it from other dibenzo[b,e][1,4]diazepine derivatives .

Properties

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H34N2O4/c1-6-7-12-25(32)30-21-11-9-8-10-19(21)29-20-16-28(2,3)17-22(31)26(20)27(30)18-13-14-23(33-4)24(15-18)34-5/h8-11,13-15,27,29H,6-7,12,16-17H2,1-5H3

InChI Key

DKWYRTKFVLCLQK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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